1-(6-Nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one
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Overview
Description
1-(6-Nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one is a chemical compound that features a nitro-substituted benzodioxole ring fused to a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one typically involves the nitration of a benzodioxole precursor followed by the formation of the pyrrolidinone ring. The nitration process can be achieved using concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent cyclization to form the pyrrolidinone ring can be carried out using appropriate reagents and catalysts under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products:
Amino derivatives: Formed through the reduction of the nitro group.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1-(6-Nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
- 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol
- 6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one
Comparison: 1-(6-Nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one is unique due to its pyrrolidinone ring, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
1-(6-nitro-1,3-benzodioxol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c14-11-2-1-3-12(11)7-4-9-10(18-6-17-9)5-8(7)13(15)16/h4-5H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSNCZAYCGUOEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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